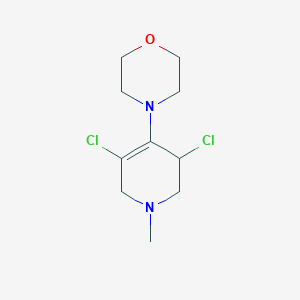
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C11H17BrSi It is characterized by the presence of a silicon atom bonded to a bromine atom, two methyl groups, and a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include simpler silanes.
Applications De Recherche Scientifique
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism by which bromo(dimethyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the reactivity of the silicon-bromine bond. This bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromo(trimethyl)silane: Similar in structure but lacks the 2,4,6-trimethylphenyl group.
Chloro(dimethyl)(2,4,6-trimethylphenyl)silane: Similar but with a chlorine atom instead of bromine.
Dimethyl(2,4,6-trimethylphenyl)silane: Lacks the halogen atom.
Uniqueness
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both the bromine atom and the 2,4,6-trimethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
| 138567-86-9 | |
Formule moléculaire |
C11H17BrSi |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
bromo-dimethyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C11H17BrSi/c1-8-6-9(2)11(10(3)7-8)13(4,5)12/h6-7H,1-5H3 |
Clé InChI |
NWHVFMOTWBKSDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si](C)(C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)


![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
